molecular formula C12H20N2O2S B12911567 6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one CAS No. 86627-13-6

6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12911567
CAS No.: 86627-13-6
M. Wt: 256.37 g/mol
InChI Key: KREXHIFCGOGJJX-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one is a pyrimidine derivative with a hydroxy group at the 6th position and an octylthio group at the 2nd position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a pyrimidine precursor.

    Thioether Formation: The octylthio group is introduced at the 2nd position through a nucleophilic substitution reaction using an octylthiol reagent.

    Hydroxylation: The hydroxy group is introduced at the 6th position through a hydroxylation reaction, often using oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group.

    Substitution: The octylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(octylthio)pyrimidin-4(1H)-one.

    Reduction: Formation of 2-(octylthio)pyrimidin-4(1H)-one.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-(methylthio)pyrimidin-4(1H)-one
  • 6-Hydroxy-2-(ethylthio)pyrimidin-4(1H)-one
  • 6-Hydroxy-2-(butylthio)pyrimidin-4(1H)-one

Uniqueness

6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one is unique due to its longer octylthio chain, which may impart different physicochemical properties and biological activities compared to its shorter-chain analogs.

Properties

CAS No.

86627-13-6

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

4-hydroxy-2-octylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H20N2O2S/c1-2-3-4-5-6-7-8-17-12-13-10(15)9-11(16)14-12/h9H,2-8H2,1H3,(H2,13,14,15,16)

InChI Key

KREXHIFCGOGJJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC(=CC(=O)N1)O

Origin of Product

United States

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